N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrimidinyl group, a cyanomethyl group, and a cyclopropyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group at the 4-position.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate catalysts.
Addition of the Cyanomethyl Group: The cyanomethyl group is added through a nucleophilic substitution reaction, typically using cyanomethyl halides.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl and pyrimidinyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors. Studies may focus on its effects on cellular processes, enzyme inhibition, and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-1-(pyridin-2-yl)piperidine-4-carboxamide
- N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-4-yl)piperidine-4-carboxamide
- N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-5-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and binding affinity to biological targets. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-11-20(13-2-3-13)14(21)12-4-9-19(10-5-12)15-17-7-1-8-18-15/h1,7-8,12-13H,2-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVHIYGIQJXHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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